molecular formula C14H10N4S2 B3141034 6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 478067-25-3

6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B3141034
CAS No.: 478067-25-3
M. Wt: 298.4 g/mol
InChI Key: MYNOQTMUUZSTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a fused heterocyclic system combining thiazole and 1,2,4-triazole moieties.

Properties

IUPAC Name

6-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-9-12(20-14-15-8-16-18(9)14)11-7-19-13(17-11)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNOQTMUUZSTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174017
Record name 6-Methyl-5-(2-phenyl-4-thiazolyl)thiazolo[3,2-b][1,2,4]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478067-25-3
Record name 6-Methyl-5-(2-phenyl-4-thiazolyl)thiazolo[3,2-b][1,2,4]triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478067-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-(2-phenyl-4-thiazolyl)thiazolo[3,2-b][1,2,4]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the triazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products at scale.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.

Scientific Research Applications

6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole, also known as 4-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-phenyl-1,3-thiazole, is a chemical compound with the molecular formula C14H10N4S2C_{14}H_{10}N_4S_2 and a molecular weight of 298.39 . Research indicates that derivatives of thiazolotriazole possess a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antibacterial properties .

Anticonvulsant Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for their anticonvulsant properties . A study involving a series of newly synthesized 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives revealed their potential as anticonvulsants . These compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) screens, which are standard seizure models for identifying anticonvulsant candidates. Their neurotoxicity was also assessed using the rotarod test .

  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Showed selective protection against MES seizures with an ED50 value of 49.1 mg/Kg and a TD50 value of 94.1 mg/Kg, resulting in a protective index (PI) of 1.9 in the MES test .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Demonstrated activity in both MES and PTZ tests. In the PTZ screen, compound 5b had an ED50 of 63.4 mg/Kg and a TD50 of 105.6 mg/Kg, yielding a PI value of 1.7, which is higher than that of carbamazepine .

Anti-inflammatory Activity

1,2,4-Triazole derivatives have demonstrated anti-inflammatory activity . For instance, compound 1 was identified as a selective COX-2 inhibitor (COX-1 IC50 > 100 µM and COX-2 IC50 = 20.5 µM), which is more potent than indomethacin (COX-1 IC50 = 0.65 µM and COX-2 IC50 = 29.6 µM) . The anti-inflammatory effect of compound 1 was confirmed in vivo through the carrageenan-induced paw edema test. Importantly, this compound exhibited a lower risk of ulcers compared to standard drugs like indomethacin and naproxen, potentially due to the substitution of the carboxylic acid group with a thiazole [3,2-b]-1,2,4-triazole ring .

Antibacterial Agents

1,2,4-Triazoles and their fused heterocyclic derivatives exhibit a broad spectrum of biological activities, including antibacterial properties .

  • 4-Amino-1,2,4-Triazole Derivatives : Indian researchers in 2010 synthesized 4-amino-5-aryl-4H-1,2,4-triazole derivatives and assessed their in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens. A compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showed the highest antibacterial activity (MIC = 5 µg/mL and a zone of inhibition 14–22 mm), comparable to ceftriaxone. Compounds with 4-chloro and 4-bromo substituents also showed good activity .

Data Table: Biological Activities of Triazole Derivatives

CompoundActivityED50 (mg/Kg)TD50 (mg/Kg)Protective Index (PI)Reference
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazoleAnticonvulsant (MES)49.194.11.9
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazoleAnticonvulsant (PTZ)63.4105.61.7
Compound 1 (COX-2 Inhibitor)Anti-inflammatoryN/AN/AN/A
4-Amino-1,2,4-Triazole DerivativeAntibacterialMIC = 5 µg/mLN/AN/A

Mechanism of Action

The mechanism of action of 6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biochemical pathways. The compound’s effects can result from its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Anticonvulsant Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives with substituted phenyl groups at position 6 exhibit notable anticonvulsant properties. Key analogs include:

Compound Substituent ED50 (MES, mg/kg) PI (MES) ED50 (PTZ, mg/kg) PI (PTZ) Reference
3c 4-Fluorophenyl 49.1 1.9 - -
5b 4-Propoxyphenyl - - 63.4 1.7
Carbamazepine (Reference) - 10.2 <0.44 124.0 <0.44
  • 3c (6-(4-Fluorophenyl) derivative) shows high selectivity against maximal electroshock (MES)-induced seizures, with a protective index (PI) of 1.9, outperforming carbamazepine in safety .
  • 5b (6-(4-Propoxyphenyl) derivative) is active in both MES and pentylenetetrazole (PTZ) tests, suggesting dual mechanistic action .
  • Target Compound: The 2-phenylthiazole substituent may influence GABAergic or sodium channel modulation, but direct anticonvulsant data are lacking.

Anticancer Activity

Thiazolotriazoles with arylidene or halo-substituted groups demonstrate enhanced anticancer activity:

Compound Series Substituent Key Finding Reference
269a–e Arylidene Potent anticancer activity vs. amides
Halo-substituted derivatives Bromo/fluoro groups Increased activity due to electron withdrawal
  • 269a–e (5-arylidene derivatives) exhibit superior anticancer activity compared to non-cyclic analogs, likely due to improved planarity and DNA intercalation .
  • Halo-substituted derivatives (e.g., bromophenyl in 10b ) show enhanced cytotoxicity, attributed to halogen-mediated hydrophobic interactions .
  • Target Compound : The 2-phenylthiazole group may mimic arylidene substituents, while the methyl group could enhance membrane permeability. Synergistic effects between the thiazole and triazole rings may potentiate activity.

Anti-inflammatory and Analgesic Potential

Thiazolo[3,2-b][1,2,4]triazoles with anti-inflammatory substituents (e.g., methoxy groups) are under investigation:

Compound Substituent Activity Status Reference
9b 4-Methoxyphenyl Pending evaluation
  • Derivatives bearing methoxy or propoxy groups (e.g., 5b, 9b) are designed to leverage known anti-inflammatory pharmacophores .
  • Target Compound : The 2-phenylthiazole moiety may interact with COX-2 or NF-κB pathways, but empirical studies are required.

Biological Activity

6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound notable for its complex structure and diverse biological activities. This compound integrates thiazole and triazole moieties, which are frequently associated with significant pharmacological properties. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The compound's IUPAC name is 6-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazole. Its molecular formula is C14H10N4S2C_{14}H_{10}N_{4}S_{2}, and it features a methyl group at the 6th position and a phenyl group at the 2nd position of the thiazole ring.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit substantial antimicrobial properties. In one study, various synthesized compounds were screened against bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics such as ciprofloxacin. For instance:

CompoundBacterial StrainMIC (µg/mL)
10E. coli8
11S. aureus16
35M. tuberculosis4

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazoles has also been investigated. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting specific signaling pathways. For example:

  • Mechanism of Action : The compound interacts with cellular targets involved in cell cycle regulation and apoptosis.
  • Case Study : A derivative was tested against breast cancer cell lines (MCF-7), showing a significant reduction in cell viability at concentrations as low as 10 µM.

These results underscore the potential of this compound in cancer therapy .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and anticancer activities, thiazolo[3,2-b][1,2,4]triazoles have been evaluated for anti-inflammatory effects. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammation:

Activity TypeEffectiveness
COX InhibitionModerate
Analgesic ActivityHigh

These properties make them candidates for further development in treating inflammatory conditions .

The biological activity of this compound is attributed to its ability to bind to specific biological targets. These may include:

  • Enzymes : Such as COX enzymes involved in inflammatory pathways.
  • Receptors : Potentially modulating receptor activity related to pain perception and immune response.

The interaction with these targets can lead to modulation of biochemical pathways critical for disease processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1,2,4-triazole-5-thiol derivatives with maleimides or carbonyl-containing precursors under reflux in glacial acetic acid. For example, cyclization of substituted pyrazole-carboxylates with hydrazine hydrate forms triazole intermediates, followed by thiadiazole ring closure using phosphorus oxychloride (POCl₃) . Solvent choice (e.g., toluene, ethanol) and catalysts (e.g., NaH) are critical for yield optimization.

Q. How is the structural integrity and purity of the compound validated?

  • Methodological Answer : Purity and structure are confirmed using:

  • HPLC : To assess purity (>95% typically required for pharmacological studies) .
  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments. For example, thiazole protons appear as distinct singlets at δ 7.2–8.1 ppm, while triazole protons resonate near δ 8.3–8.5 ppm .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization steps be addressed during synthesis?

  • Methodological Answer : Regioselectivity in triazole-thiazole fusion is influenced by:

  • Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) on phenyl rings direct cyclization to the para position .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 5-position of the triazole ring .
  • Catalytic Additives : Use of CuI or Pd(PPh₃)₄ enhances regiocontrol in heterocycle formation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., fungal 14-α-demethylase, PDB:3LD6). Docking studies suggest hydrogen bonding between the triazole nitrogen and heme cofactor residues (e.g., Leu376, Phe228) .
  • QSAR Modeling : Hammett constants (σ) of substituents correlate with antifungal activity (R² > 0.85 in logP vs. IC₅₀ plots) .

Q. How can contradictory spectral data during structural elucidation be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For example, IR absorption at 1650–1680 cm⁻¹ confirms C=N stretching in triazole, while HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 385.0521) .
  • DFT Calculations : Optimize geometry using Gaussian09 and compare computed vs. experimental NMR shifts (RMSD < 0.5 ppm indicates accuracy) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salts improve water solubility (e.g., 3.33 mg/mL in aqueous buffers) .
  • Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to increase plasma half-life. Particle size (100–200 nm) and zeta potential (>−30 mV) are optimized via dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How to interpret discrepancies between in silico predictions and experimental bioactivity results?

  • Methodological Answer :

  • Receptor Flexibility : Adjust docking protocols to account for side-chain mobility (e.g., induced-fit docking in Schrödinger) .
  • Solvent Effects : Include explicit water molecules in MD simulations to improve binding affinity predictions .
  • Off-Target Screening : Use proteome-wide affinity profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on YieldReference
Reaction Temperature70–80°C↑ 20–30%
Catalyst (POCl₃)1.2 equiv↑ Cyclization
Solvent (Ethanol)Anhydrous, reflux↑ Purity

Table 2 : Spectral Benchmarks for Structural Confirmation

TechniqueKey SignalExpected ValueReference
¹H NMRThiazole C-Hδ 7.2–8.1 (s)
IRC=N Stretch (triazole)1650–1680 cm⁻¹
HRMS[M+H]⁺m/z 385.0521 (±0.001)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 2
6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.